molecular formula C19H17FN2O2S B2868521 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide CAS No. 728884-45-5

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2868521
CAS No.: 728884-45-5
M. Wt: 356.42
InChI Key: UJUYURGZEPNNCX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This chemical class has been functionally characterized as a novel and selective antagonist of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a cation-selective ligand-gated ion channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and it exhibits a unique pharmacological profile compared to classical neurotransmitter-gated ion channels . As a research compound, this benzamide derivative is proposed to act as a negative allosteric modulator (NAM) of ZAC. Evidence from related analogs suggests that such compounds inhibit ZAC function in a state-dependent manner and are likely to target the transmembrane and/or intracellular domains of the receptor, resulting in largely noncompetitive antagonism of Zn2+-evoked signaling . These analogs demonstrate selectivity for ZAC, showing no significant off-target activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This makes them valuable pharmacological tools for exploring the physiological roles of ZAC, which are currently not well-elucidated but may include functions in the brain, pancreas, placenta, and immune cell regulation . Researchers can use this compound to probe zinc-mediated signaling pathways, ion channel mechanics, and allosteric modulation of pentameric ligand-gated ion channels. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-17-10-6-4-8-15(17)18(23)22-19-21-12-14(25-19)11-13-7-3-5-9-16(13)20/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUYURGZEPNNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2-Fluorobenzyl)Thiazol-2-Amine

Reagents :

  • 2-Bromo-1-(2-fluorophenyl)propan-1-one (α-haloketone)
  • Thiourea
  • Ethanol (reflux solvent)

Procedure :

  • Dissolve 2-bromo-1-(2-fluorophenyl)propan-1-one (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
  • Reflux the mixture for 6–8 hours under nitrogen.
  • Cool to room temperature, pour into ice water, and extract with dichloromethane.
  • Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 5-(2-fluorobenzyl)thiazol-2-amine as a pale-yellow solid.

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45–7.40 (m, 1H, Ar-H), 7.15–7.05 (m, 3H, Ar-H), 6.85 (s, 1H, thiazole-H), 4.30 (s, 2H, CH2), 2.10 (s, 2H, NH2).
  • Yield : 68%

Acylation of 5-(2-Fluorobenzyl)Thiazol-2-Amine

The 2-ethoxybenzamide moiety is introduced via acylation using 2-ethoxybenzoyl chloride under Schotten-Baumann conditions.

Synthesis of 2-Ethoxybenzoyl Chloride

Reagents :

  • 2-Ethoxybenzoic acid
  • Thionyl chloride (SOCl2)

Procedure :

  • Reflux 2-ethoxybenzoic acid (10 mmol) with SOCl2 (15 mmol) in anhydrous toluene (20 mL) for 3 hours.
  • Remove excess SOCl2 under reduced pressure to obtain 2-ethoxybenzoyl chloride as a colorless oil.

Coupling Reaction

Reagents :

  • 5-(2-Fluorobenzyl)thiazol-2-amine (5 mmol)
  • 2-ethoxybenzoyl chloride (5.5 mmol)
  • Triethylamine (TEA, 6 mmol)
  • Dichloromethane (DCM, 30 mL)

Procedure :

  • Dissolve the amine (5 mmol) and TEA (6 mmol) in DCM (30 mL) at 0°C.
  • Add 2-ethoxybenzoyl chloride (5.5 mmol) dropwise over 15 minutes.
  • Stir at room temperature for 4 hours.
  • Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate.
  • Purify via flash chromatography (hexane/ethyl acetate, 2:1) to isolate the title compound.

Characterization :

  • Melting Point : 142–144°C
  • 1H NMR (400 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 7.50–7.45 (m, 2H, Ar-H), 7.30–7.20 (m, 4H, Ar-H), 6.95 (s, 1H, thiazole-H), 4.40 (q, J = 7.0 Hz, 2H, OCH2), 4.25 (s, 2H, CH2), 1.45 (t, J = 7.0 Hz, 3H, CH3).
  • Yield : 75%

Alternative Route: Cyclization of Chloroacetamide Derivatives

This method leverages cyclization between chloroacetamide intermediates and thiourea to form the thiazole ring.

Synthesis of 2-Chloro-N-(2-Ethoxybenzoyl)Acetamide

Reagents :

  • 2-Ethoxybenzoic acid (10 mmol)
  • Chloroacetyl chloride (12 mmol)
  • Pyridine (15 mmol)

Procedure :

  • Dissolve 2-ethoxybenzoic acid and pyridine in DCM (20 mL) at 0°C.
  • Add chloroacetyl chloride dropwise, stir at room temperature for 3 hours.
  • Wash with 1M HCl, dry, and concentrate to obtain the chloroacetamide derivative.

Thiazole Ring Formation

Reagents :

  • 2-Chloro-N-(2-ethoxybenzoyl)acetamide (5 mmol)
  • Thiourea (6 mmol)
  • Potassium carbonate (K2CO3, 7 mmol)
  • Acetone (reflux solvent)

Procedure :

  • Reflux the chloroacetamide (5 mmol), thiourea (6 mmol), and K2CO3 (7 mmol) in acetone (50 mL) for 12 hours.
  • Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane, 1:1) to yield the thiazole intermediate.

Alkylation with 2-Fluorobenzyl Bromide

Reagents :

  • Thiazole intermediate (5 mmol)
  • 2-Fluorobenzyl bromide (6 mmol)
  • Sodium hydride (NaH, 6 mmol)
  • Tetrahydrofuran (THF, 30 mL)

Procedure :

  • Add NaH (60% dispersion, 6 mmol) to THF (30 mL) at 0°C.
  • Introduce the thiazole intermediate (5 mmol) and 2-fluorobenzyl bromide (6 mmol).
  • Stir at room temperature for 6 hours.
  • Quench with ice water, extract with ethyl acetate, dry, and concentrate.
  • Purify via chromatography to obtain the final product.

Characterization :

  • 13C NMR (100 MHz, CDCl3) : δ 170.5 (C=O), 162.0 (C-F), 140.2 (thiazole-C), 128.5–115.0 (Ar-C), 64.5 (OCH2), 35.2 (CH2), 14.8 (CH3).
  • Yield : 62%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Hantzsch Cyclization High regioselectivity Requires toxic α-haloketones 68%
Direct Acylation Mild conditions, scalable Sensitive to moisture 75%
Chloroacetamide Route Versatile for substitution Multi-step, lower yield 62%

Optimization and Scale-Up Considerations

  • Solvent Choice : Dichloromethane and THF are optimal for acylation and alkylation, respectively, due to their inertness and solubility profiles.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the acyl chloride.
  • Purification : Flash chromatography with ethyl acetate/hexane gradients ensures high purity (>95%).

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is widely used in scientific research due to its unique properties. It is particularly valuable in:

    Drug Development: This compound is used in the synthesis of potential therapeutic agents.

    Medicinal Chemistry: It is used to study the interactions between drugs and their targets.

    Molecular Biology: The compound is used in various assays and experiments to understand biological processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent agonist at gastrointestinal 5-HT4 receptors, which are involved in various physiological processes . This interaction leads to the modulation of signaling pathways that regulate these processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The activity and selectivity of N-(thiazol-2-yl)benzamide derivatives are highly dependent on substitution patterns on both the benzamide and thiazole rings. Below is a comparative analysis of key analogues:

Compound Benzamide Substituents Thiazole Substituents Key Findings
2-Ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide 2-Ethoxy 5-(2-Fluorobenzyl) Predicted enhanced ZAC antagonism due to ortho-ethoxy and fluorobenzyl groups .
Nitazoxanide (2-Acetoxy-N-(5-nitrothiazol-2-yl)benzamide) 2-Acetoxy 5-Nitro Broad-spectrum antiparasitic agent; nitro group confers redox activity .
3-Cyclohexyl-N-[5-(2-fluorobenzyl)thiazol-2-yl]propanamide (8b) Cyclohexylpropanamide (non-benzamide) 5-(2-Fluorobenzyl) Lower ZAC antagonism vs. benzamide derivatives, highlighting benzamide's importance .
4-Fluoro-2-hydroxy-N-(5-morpholinothiazol-2-yl)benzamide (15) 4-Fluoro, 2-hydroxy 5-Morpholino Inactive in ZAC assays, suggesting para-substitution is unfavorable .
5a (m-Fluoro-N-(thiazol-2-yl)benzamide) m-Fluoro Unsubstituted Strong ZAC antagonism; meta-fluoro enhances binding affinity .
3,4-Diethoxy-N-[5-(4-nitro-benzenesulfonyl)thiazol-2-yl]benzamide 3,4-Diethoxy 5-(4-Nitrobenzenesulfonyl) No reported ZAC activity; bulky sulfonyl group may hinder target engagement .

Key Research Findings

  • Substitution Sensitivity :

    • Thiazole ring modifications (e.g., 5-nitro in nitazoxanide vs. 5-(2-fluorobenzyl) in the target compound) drastically alter biological activity. Nitro groups confer redox activity, whereas fluorobenzyl enhances target selectivity .
    • Benzamide para-substitution universally reduces ZAC affinity, while ortho/meta-substitution (e.g., ethoxy, fluoro) improves it .
  • Mechanistic Insights: N-(Thiazol-2-yl)benzamides likely bind to the transmembrane domain (TMD) of ZAC, as evidenced by non-competitive inhibition with Zn²⁺ .

Biological Activity

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery.

Chemical Structure and Formula

  • IUPAC Name : 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide
  • Molecular Formula : C19H18FN3O2S
  • CAS Number : 728884-45-5

The compound's structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Receptor Modulation : It interacts with various receptors, potentially modulating pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity : Studies suggest that thiazole derivatives can exhibit significant antimicrobial properties against various pathogens, making them candidates for further development as therapeutic agents.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide:

Activity Type Tested Organism/Cell Line Effect Observed Reference
AnticancerHeLa cellsInhibition of cell proliferation
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Anti-inflammatoryRAW 264.7 macrophagesReduced NO production

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide on HeLa cells. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited substantial antibacterial activity, outperforming some conventional antibiotics. This suggests its potential application in treating bacterial infections resistant to standard therapies.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiazole derivatives indicates that modifications at specific positions on the thiazole ring can enhance biological activity. For example, substituents like fluorine at the para position on the benzene ring significantly improve potency against certain cancer cell lines and bacteria.

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